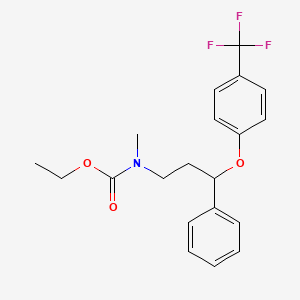

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate

Übersicht

Beschreibung

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in various chemical environments . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate exhibits several biological activities that make it a candidate for further research:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including reverse transcriptase and proteases. Studies indicate that modifications in the phenolic structure can enhance potency against specific targets like serotonin uptake mechanisms.

- Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures may exhibit antimicrobial effects against pathogens such as Mycobacterium tuberculosis, indicating possible applications in treating infectious diseases.

Pharmaceutical Development

The unique structural features of this compound allow it to serve as a lead compound in drug discovery:

- Drug Design : The trifluoromethyl group is associated with increased metabolic stability and bioavailability, making this compound a valuable scaffold in the design of new therapeutic agents targeting various diseases .

- Potential Therapeutics : Given its biological activity, this compound could be explored for developing treatments for conditions influenced by enzyme activity, such as certain cancers or viral infections.

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the impact of this compound on the inhibition of reverse transcriptase. The results demonstrated a significant decrease in enzymatic activity at varying concentrations, suggesting its potential as an antiviral agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds within the same class. The findings revealed that these compounds exhibited substantial antibacterial activity against Mycobacterium tuberculosis, prompting further exploration into their use as antibiotics.

Wirkmechanismus

The mechanism of action of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a chlorine atom instead of a phenyl group.

N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine: Similar backbone but different functional groups.

Uniqueness

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity compared to similar compounds .

Biologische Aktivität

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate, also known by its CAS number 204704-95-0, is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of this compound is , with a molecular weight of 381.39 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical contexts due to its electron-withdrawing properties.

| Property | Value |

|---|---|

| CAS Number | 204704-95-0 |

| Molecular Formula | |

| Molecular Weight | 381.39 g/mol |

| Density | 1.199 g/cm³ |

| Boiling Point | 459.793 °C at 760 mmHg |

The biological activity of this compound can be attributed to its structural components, particularly the trifluoromethyl group and the phenoxy moiety. These features are known to interact with various biological targets, including enzymes and receptors.

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to enhance the inhibition of enzymes such as reverse transcriptase and other proteases. For instance, studies indicate that modifications to the phenolic structure can significantly increase potency against specific targets like 5-hydroxytryptamine (5-HT) uptake .

- Antimicrobial Properties : Preliminary studies suggest that similar compounds in this class exhibit antimicrobial activity against Mycobacterium tuberculosis and other pathogens . This suggests a potential application in treating infectious diseases.

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing a series of carbamate derivatives, including this compound, evaluated their biological activities using various assays. The results indicated significant inhibitory effects on target enzymes, with some derivatives showing IC50 values in the nanomolar range .

- FDA Approval Context : The role of trifluoromethyl-containing drugs has been highlighted in recent literature, noting their increased efficacy in drug design and development. This compound could potentially align with these trends due to its structural similarities with other successful drug candidates .

Research Findings

Recent studies have explored the pharmacological implications of the compound:

- Antiviral Activity : Research has indicated that compounds similar to this compound may possess antiviral properties, particularly against coronaviruses, by inhibiting key viral proteases .

- Toxicity Studies : Preliminary toxicity evaluations have shown that while the compound exhibits promising biological activity, further studies are necessary to assess its safety profile comprehensively.

Eigenschaften

IUPAC Name |

ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO3/c1-3-26-19(25)24(2)14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)20(21,22)23/h4-12,18H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXZZUAGZGDPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472558 | |

| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204704-95-0 | |

| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.